molecular formula C8H4BrF13 B169389 1-Bromo-1h,1h,2h,2h-perfluorooctane CAS No. 161583-34-2

1-Bromo-1h,1h,2h,2h-perfluorooctane

Cat. No. B169389
M. Wt: 427 g/mol
InChI Key: AJIHCPVPJZKWAJ-UHFFFAOYSA-N
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Description

1-Bromo-1h,1h,2h,2h-perfluorooctane, also known as 1H,1H,2H,2H-Perfluorooctyl bromide, is a chemical compound with the molecular formula C8H4BrF13 . It has a molecular weight of 427.00 g/mol . The IUPAC name for this compound is 8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane .


Molecular Structure Analysis

The molecular structure of 1-Bromo-1h,1h,2h,2h-perfluorooctane consists of a carbon backbone with fluorine atoms attached to the carbon atoms, and a bromine atom attached to one end of the molecule . The InChI representation of the molecule is InChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 .


Physical And Chemical Properties Analysis

1-Bromo-1h,1h,2h,2h-perfluorooctane has a density of 1.743 . It has a boiling point of 170ºC . The compound has a rotatable bond count of 6 . It has a topological polar surface area of 0 Ų . The compound has a complexity of 395 .

Scientific Research Applications

Environmental Persistence and Toxicity

Per- and polyfluoroalkyl substances (PFAS), including compounds similar to 1-Bromo-1h,1h,2h,2h-perfluorooctane, have been the subject of intense study due to their environmental persistence, bioaccumulation, and potential toxicity. Research has focused on understanding the environmental impact of PFAS, including their behavior in drinking water and their degradation mechanisms. These studies are crucial for developing strategies to mitigate their presence in the environment and reduce human exposure.

  • Human Exposure Through Drinking Water : Studies have revealed that PFAS, due to their water-soluble nature and resistance to environmental degradation, can be significant pollutants in drinking water. This has raised concerns about human health risks from regular consumption of contaminated water. Efforts to monitor and assess the levels of PFAS in drinking water have been extensive, particularly focusing on the most investigated compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) (Domingo & Nadal, 2019).

  • Developmental Toxicity : The developmental toxicity of PFAS, especially PFOS and PFOA, has been a critical area of study. Research has shown these substances can have various adverse effects on development and reproduction in animal models, prompting a reevaluation of their impact on human health (Lau, Butenhoff, & Rogers, 2004).

  • Microbial Degradation : The environmental fate of PFAS is significantly influenced by their resistance to microbial degradation. Understanding the pathways and mechanisms through which PFAS, including those similar to 1-Bromo-1h,1h,2h,2h-perfluorooctane, degrade in the environment is crucial for assessing their persistence and developing remediation strategies (Liu & Mejia Avendaño, 2013).

  • Chemical Degradation Mechanisms : Research into the chemical degradation mechanisms of PFAS has provided insights into how these compounds can be broken down through various methods, including photochemical, electrochemical, and thermal treatments. These studies are vital for the development of effective technologies to remove PFAS from the environment (Deng et al., 2021).

  • Emerging Concerns and Novel Treatment Technologies : With the growing detection of PFAS in aquatic environments, research has turned towards understanding their bioaccumulative properties and developing novel treatment technologies. This includes studying the effectiveness of carbonaceous nanomaterials in adsorbing PFAS from water, providing a potential solution for mitigating their impact (Liu et al., 2020).

properties

IUPAC Name

8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIHCPVPJZKWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382600
Record name 1-bromo-1h,1h,2h,2h-perfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1h,1h,2h,2h-perfluorooctane

CAS RN

161583-34-2
Record name 1-bromo-1h,1h,2h,2h-perfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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